RXFP1 receptor agonist-5, also referred to as SA10SC-RLX, is a novel compound that acts as an agonist for the relaxin family peptide receptor 1 (RXFP1). This receptor is part of a larger family of G protein-coupled receptors and plays a crucial role in various physiological processes, including reproductive and cardiovascular functions. The development of RXFP1 receptor agonist-5 stems from efforts to enhance the potency and stability of relaxin peptides, leading to compounds that can be administered less frequently while maintaining therapeutic efficacy.
The RXFP1 receptor agonist-5 was derived from modifications of the relaxin B chain, which involved strategic mutations and alterations to improve its pharmacological profile. These modifications resulted in a compound with nanomolar potency and enhanced stability in physiological conditions, making it suitable for subcutaneous administration in clinical settings .
RXFP1 receptor agonist-5 is classified as a peptide-based agonist within the broader category of relaxin family peptide receptor modulators. It specifically targets RXFP1, which is known for its involvement in complex signaling pathways that regulate cellular responses through cyclic adenosine monophosphate (cAMP) accumulation and other second messengers .
The synthesis of RXFP1 receptor agonist-5 involved several key steps:
The synthesis process utilized solid-phase peptide synthesis techniques, allowing for precise control over amino acid sequences and modifications. This method is advantageous for producing peptides with complex structures and post-translational modifications necessary for biological activity.
The molecular structure of RXFP1 receptor agonist-5 features a single-chain design that mimics the natural relaxin peptides. It comprises:
Molecular modeling studies have shown that the compound interacts with specific residues within the RXFP1 binding pocket, stabilizing the active conformation necessary for signaling .
The molecular weight of RXFP1 receptor agonist-5 is approximately 3,500 Da, with a specific sequence designed to optimize interactions with the RXFP1 receptor. The structural integrity was validated through various biophysical characterization methods, including circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy.
RXFP1 receptor agonist-5 primarily undergoes receptor-mediated reactions upon binding to RXFP1. The activation process involves:
The compound's interaction with RXFP1 was assessed using cAMP accumulation assays in cell lines expressing the receptor. These assays demonstrated the efficacy of RXFP1 receptor agonist-5 compared to natural ligands like relaxin.
The mechanism by which RXFP1 receptor agonist-5 exerts its effects involves several steps:
Functional assays have shown that RXFP1 receptor agonist-5 has an effective concentration (EC50) in the low nanomolar range, demonstrating its potency compared to other known agonists .
Relevant data indicate that RXFP1 receptor agonist-5 maintains efficacy across various biological environments, making it suitable for therapeutic applications .
RXFP1 receptor agonist-5 has potential applications in several areas:
Ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings.
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6